Cas no 2172020-67-4 (1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol)

1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol
- EN300-1644068
- 2172020-67-4
-
- インチ: 1S/C10H16F3NO/c11-10(12,13)7-2-1-3-9(15,6-7)8(14)4-5-8/h7,15H,1-6,14H2
- InChIKey: NGUPLYFMTSXXQL-UHFFFAOYSA-N
- SMILES: FC(C1CCCC(C1)(C1(CC1)N)O)(F)F
計算された属性
- 精确分子量: 223.11839862g/mol
- 同位素质量: 223.11839862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 46.2Ų
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644068-1.0g |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1644068-10.0g |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1644068-2500mg |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 2500mg |
$3191.0 | 2023-09-22 | ||
Enamine | EN300-1644068-50mg |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 50mg |
$1368.0 | 2023-09-22 | ||
Enamine | EN300-1644068-1000mg |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 1000mg |
$1629.0 | 2023-09-22 | ||
Enamine | EN300-1644068-0.05g |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 0.05g |
$1368.0 | 2023-06-04 | ||
Enamine | EN300-1644068-0.5g |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 0.5g |
$1563.0 | 2023-06-04 | ||
Enamine | EN300-1644068-0.1g |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 0.1g |
$1433.0 | 2023-06-04 | ||
Enamine | EN300-1644068-5000mg |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 5000mg |
$4722.0 | 2023-09-22 | ||
Enamine | EN300-1644068-250mg |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol |
2172020-67-4 | 250mg |
$1498.0 | 2023-09-22 |
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol 関連文献
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2172020-67-4 and Product Name: 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol
The compound identified by the CAS number 2172020-67-4 and the product name 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex cyclohexane and cyclopropyl ring structures, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both an amino group and a trifluoromethyl substituent introduces unique electronic and steric properties, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating cyclopropyl and cyclohexyl moieties. These structural elements are known for their ability to enhance binding affinity and metabolic stability, which are critical factors in drug design. The specific arrangement of functional groups in 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol suggests potential interactions with biological targets, such as enzymes and receptors, that could modulate various physiological processes.
One of the most compelling aspects of this compound is its structural complexity, which allows for diverse chemical modifications. The amino group at the 1-position provides a site for further derivatization, enabling the synthesis of analogs with tailored pharmacological properties. Meanwhile, the trifluoromethyl group at the 3-position contributes to lipophilicity and metabolic resistance, enhancing the compound's bioavailability and duration of action. Such features are highly sought after in modern drug discovery efforts aimed at developing next-generation therapeutics.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic profiles. The incorporation of a trifluoromethyl group into 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol aligns with this trend, as it is well-documented that fluorine atoms can significantly influence molecular interactions with biological targets. For instance, fluorine substitution can enhance binding affinity by increasing electron density and steric hindrance around key pharmacophoric sites.
The cyclopropyl ring in this compound adds another layer of complexity, offering a rigid scaffold that can optimize molecular orientation during binding. This structural motif is particularly valuable in designing small-molecule inhibitors targeting enzymes with specific active sites. The combination of these features makes 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol a versatile building block for synthesizing novel bioactive molecules.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional drugs capable of addressing multiple targets or diseases simultaneously. The unique structural attributes of 2172020-67-4 position it as a potential candidate for such applications. By leveraging its dual functionality—the amino group for covalent modifications and the trifluoromethyl group for lipophilic optimization—this compound could be engineered into agents with enhanced therapeutic efficacy.
The synthesis of 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol involves intricate organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, are employed to construct the desired cyclic framework while maintaining high regioselectivity. These techniques ensure that functional groups are incorporated at specific positions within the molecule, preserving its pharmacological potential.
Evaluation of this compound's biological activity has been a focal point in recent laboratory investigations. Preliminary data suggest that it exhibits promising interactions with certain enzymes and receptors involved in inflammation and pain signaling pathways. These findings are particularly intriguing given the growing demand for innovative treatments targeting chronic conditions associated with these pathways.
The role of computational modeling in drug design has also been instrumental in understanding the behavior of 2172020-67-4. Molecular docking studies have been conducted to predict how this compound might bind to biological targets, providing insights into its mechanism of action. Such simulations have helped refine its structure to improve binding affinity while minimizing off-target effects—a critical consideration in drug development.
Future directions for research on 1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol include exploring its potential as a lead compound for drug discovery programs targeting neurological disorders. The structural motifs present in this molecule bear resemblance to known bioactive scaffolds used in treatments for conditions such as Alzheimer's disease and Parkinson's disease. By further optimizing its pharmacological profile through structure-based design approaches, researchers aim to develop novel therapeutics with improved patient outcomes.
In conclusion,2172020-67-4 represents an exciting advancement in pharmaceutical chemistry due to its complex architecture and versatile functional groups. Its potential applications span multiple therapeutic areas, driven by its ability to interact with biological targets in unique ways. As research continues to uncover new insights into its properties,this compound is poised to contribute significantly toward next-generation drug development efforts worldwide.
2172020-67-4 (1-(1-aminocyclopropyl)-3-(trifluoromethyl)cyclohexan-1-ol) Related Products
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)
- 2172500-92-2(6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)
- 2825003-91-4(sodium (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)
- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)




